

# Orbifloxacin vs enrofloxacin efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: S538191

Get Quote

## Efficacy & Pharmacokinetics Comparison

| Parameter                                                  | Orbifloxacin                  | Enrofloxacin             | Comparative Conclusion                                                                                    |
|------------------------------------------------------------|-------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------|
| <b>Common Dosage (Dogs)</b>                                | 2.5 - 7.5 mg/kg, q24h [1] [2] | 5 - 20 mg/kg, q24h [1]   | Dosages are weight-dependent; Enrofloxacin has a wider dosage range [1].                                  |
| <b>Average Peak Serum Concentration (Dogs)</b>             | 1.37 µg/mL [3]                | 1.41 µg/mL [3]           | Achieved with single oral admin. of 2.5 mg/kg (Orbifloxacin) & 5.0 mg/kg (Enrofloxacin) [3].              |
| <b>Terminal Half-Life (Dogs)</b>                           | 7.1 hours [3]                 | 4.1 hours [3]            | Orbifloxacin has a longer half-life [3].                                                                  |
| <b>Area Under Curve (AUC0-24)</b>                          | ~13 µg × h/mL [3]             | 8.7 µg × h/mL [3]        | Similar AUC for Marbofloxacin & Orbifloxacin; higher than Enrofloxacin & Difloxacin at studied doses [3]. |
| <b>Pharmacodynamic Predictors (Cmax/MIC &amp; AUC/MIC)</b> | Lower indices [1]             | Superior indices [3] [1] | Enrofloxacin, Marbofloxacin, and Ciprofloxacin more consistently                                          |

| Parameter                                                   | Orbifloxacin                            | Enrofloxacin                            | Comparative Conclusion                                                                                 |
|-------------------------------------------------------------|-----------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------|
|                                                             |                                         |                                         | reach efficacy targets, especially at high doses [1].                                                  |
| Post-Antibiotic Effect (PAE) vs. *E. coli*                  | Mean: 0.29 h [4]                        | Mean: 0.32 h [4]                        | Not significantly different [4].                                                                       |
| Post-Antibiotic Effect (PAE) vs. *P. aeruginosa*            | Mean: 0.37 h [4]                        | Mean: 0.87 h [4]                        | Significantly shorter for Orbifloxacin [4].                                                            |
| <b>Clinical Efficacy (Pyoderma)</b>                         | 95.6% excellent response [5]            | Documented efficacy [5]                 | Both are effective; specific comparative rates not available in results.                               |
| <b>In Vitro Activity (Veterinary Respiratory Pathogens)</b> | Similar MIC50/MIC90 to Enrofloxacin [6] | Similar MIC50/MIC90 to Orbifloxacin [6] | Similar activity against <i>P. multocida</i> , <i>M. haemolytica</i> , <i>A. pleuropneumoniae</i> [6]. |

## Experimental Protocol Overview

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies from the cited literature.

- **Study Design:** Independent crossover studies in Beagle dogs [3].
- **Formulation:** Commercial tablet formulations administered as a single oral dose [3].
- **Dosage:** 5.0 mg/kg for Enrofloxacin and Difloxacin; 2.5 mg/kg for **Orbifloxacin**; 2.0 mg/kg for Marbofloxacin [3].
- **Analysis:** Serum concentration analysis using an agar diffusion assay. Pharmacokinetic parameters calculated using noncompartmental methods [3].
- **Objective:** To compare the percent resistance and pharmacodynamic/pharmacokinetic (PK/PD) indices of efficacy for five fluoroquinolones [1].

- **Bacterial Isolates:** Pathogens isolated from dogs and cats [1].
- **Methodology:**
  - **MIC Determination:** Minimum Inhibitory Concentrations (MICs) were determined using microtube dilution procedures [1].
  - **PK/PD Index Calculation:** Two key indices were calculated for each drug and organism:  $C_{max}/MIC$  and  $AUC/MIC$  [1].
  - **Dosing Simulation:** Indices were calculated prospectively for each fluoroquinolone at both low and high doses (e.g., Enrofloxacin at 5 and 20 mg/kg; **Orbifloxacin** at 2.5 and 7.5 mg/kg) [1].
- **Principle:** Measures the length of time bacterial growth is suppressed after brief antibiotic exposure [4].
- **Workflow:**



[Click to download full resolution via product page](#)

- **Key Parameters:** Organisms were exposed to antibiotics at twice the MIC for one hour. Growth was monitored by performing viable counts hourly. The PAE was calculated as the difference in time for the antibiotic-exposed culture (T) and the control culture (C) to increase by 1 log<sub>10</sub> unit after drug removal [4].

## Key Comparative Insights

- **Efficacy Predictors:** Pharmacodynamic analysis indicates that **Enrofloxacin consistently achieves higher efficacy predictor indices** (C<sub>max</sub>/MIC and AUC/MIC) compared to **Orbifloxacin**, particularly

at higher doses. This suggests a potentially greater predicted clinical efficacy for Enrofloxacin against a range of pathogens [3] [1].

- **Spectrum of Activity:** Both drugs show similar *in vitro* susceptibility profiles against common veterinary respiratory pathogens like *Pasteurella multocida* and *Mannheimia haemolytica* [6].
- **Considerations for Use:** The choice between them may depend on the specific pathogen. For instance, Enrofloxacin demonstrated a significantly longer Post-Antibiotic Effect against *Pseudomonas aeruginosa* [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Comparison of pharmacodynamic and pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]
2. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]
3. serum pharmacokinetics of the fluoroquinolones... Comparative [pubmed.ncbi.nlm.nih.gov]
4. Post-antibiotic effect of orbifloxacin against Escherichia coli ... [pmc.ncbi.nlm.nih.gov]
5. Efficacy of orbifloxacin tablets for the treatment of superficial ... [pmc.ncbi.nlm.nih.gov]
6. Application of Enrofloxacin and Orbifloxacin Disks ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Orbifloxacin vs enrofloxacin efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538191#orbifloxacin-vs-enrofloxacin-efficacy-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)